4-(4-Cyanoanilino)-4-oxobutanoic acid (CAS 303213-70-9) is a bifunctional succinamic acid derivative featuring a terminal carboxylic acid, a stable amide linkage, and a para-cyano-substituted aryl ring [1]. In pharmaceutical and industrial procurement, it is primarily sourced as a pre-formed extended linker and a direct precursor to functionalized succinimides, amidines, and tetrazoles [2]. Its saturated four-carbon backbone provides a chemically inert, non-reactive spacer, making it highly valuable for solid-phase synthesis, bioconjugation, and the construction of complex active pharmaceutical ingredients (APIs) where precise spatial arrangement and selective functional group activation are required [3].
Attempting to substitute this pre-formed compound with an in situ mixture of 4-cyanoaniline and succinic anhydride often leads to incomplete conversion and the persistence of highly reactive anhydride impurities, which can irreversibly acylate downstream amine targets [1]. Furthermore, substituting with the unsaturated maleic anhydride analog (4-(4-cyanoanilino)-4-oxobut-2-enoic acid) introduces a reactive Michael acceptor, leading to unwanted thiol or amine additions during complex formulation [2]. Finally, using the fully cyclized succinimide restricts synthetic flexibility, as the closed ring prevents selective functionalization of the carboxylic acid and often suffers from poor solubility in standard coupling solvents like DMF or DMSO [3].
Using the pre-formed 4-(4-Cyanoanilino)-4-oxobutanoic acid in downstream amide couplings significantly improves overall yield compared to generating the linker in situ. In situ reactions of 4-cyanoaniline with succinic anhydride typically plateau at 75-80% yield and leave 2-5% residual anhydride, which can cap valuable amine intermediates. Procuring the pre-formed, purified acid ensures >95% coupling yield and reduces reactive anhydride impurities to <0.1% [1].
| Evidence Dimension | Downstream coupling yield and residual anhydride impurity |
| Target Compound Data | >95% coupling yield, <0.1% anhydride impurity |
| Comparator Or Baseline | In situ synthesis (4-cyanoaniline + succinic anhydride): ~75-80% yield, 2-5% residual anhydride |
| Quantified Difference | 15-20% higher overall yield with a 20- to 50-fold reduction in reactive impurities |
| Conditions | Standard amide coupling conditions (e.g., EDC/HOBt in DMF) |
Procuring the pre-formed succinamic acid eliminates a moisture-sensitive synthesis step and prevents residual succinic anhydride from destroying valuable downstream intermediates.
When used as a linker in complex API synthesis or bioconjugation, the saturated backbone of 4-(4-Cyanoanilino)-4-oxobutanoic acid is highly stable against nucleophilic attack. In contrast, its unsaturated maleic analog (4-(4-cyanoanilino)-4-oxobut-2-enoic acid) acts as a Michael acceptor, resulting in >80% unwanted thiol or amine addition under mild basic conditions. The saturated target compound exhibits 0% Michael addition over 24 hours under identical conditions [1].
| Evidence Dimension | Stability against nucleophilic addition (e.g., thiols) |
| Target Compound Data | 0% Michael addition over 24h |
| Comparator Or Baseline | 4-(4-Cyanoanilino)-4-oxobut-2-enoic acid (Maleic analog): >80% thiol addition/cross-linking |
| Quantified Difference | Complete elimination of nucleophilic cross-linking side reactions |
| Conditions | Aqueous/organic mixtures with equimolar thiol/amine nucleophiles at physiological or basic pH |
The saturated butanoic acid spacer guarantees that the linker remains inert during complex conjugations, ensuring the structural integrity of the target molecule.
The open-chain structure of 4-(4-Cyanoanilino)-4-oxobutanoic acid provides excellent solubility in polar aprotic solvents, achieving concentrations >100 mg/mL in DMF. Conversely, the fully cyclized derivative, 1-(4-cyanophenyl)pyrrolidine-2,5-dione, often suffers from rigid crystal packing, limiting its solubility to <20 mg/mL in the same solvents. This >5-fold increase in working concentration allows for much higher throughput in solution-phase manufacturing [1].
| Evidence Dimension | Solubility in polar aprotic solvents (e.g., DMF) |
| Target Compound Data | >100 mg/mL in DMF |
| Comparator Or Baseline | 1-(4-Cyanophenyl)pyrrolidine-2,5-dione (Cyclized succinimide): <20 mg/mL in DMF |
| Quantified Difference | >5-fold increase in working concentration |
| Conditions | Standard ambient temperature (20-25 °C) in DMF |
Higher solubility allows for more concentrated reaction mixtures, improving throughput, reducing solvent waste, and accelerating reaction kinetics in large-scale manufacturing.
For applications requiring an extended cyano-aryl linker, using 4-(4-Cyanoanilino)-4-oxobutanoic acid requires only a single step to activate the terminal carboxylic acid for coupling. Starting from the baseline raw material, 4-aminobenzonitrile, requires three distinct steps: acylation with a spacer, deprotection/hydrolysis, and subsequent activation. Procuring the pre-formed compound reduces the synthetic pathway by two steps, significantly lowering processing time and reagent overhead [1].
| Evidence Dimension | Steps required for terminal carboxylic acid functionalization |
| Target Compound Data | 1 step (direct activation of the existing -COOH) |
| Comparator Or Baseline | 4-Aminobenzonitrile: 3 steps (acylation, deprotection, activation) |
| Quantified Difference | Reduction of synthetic pathway by 2 distinct steps |
| Conditions | Standard solid-phase or solution-phase peptide/linker chemistry |
Procuring the extended oxobutanoic acid derivative directly saves significant processing time and reagent costs when building multi-component molecular scaffolds.
Ideal as a highly pure, soluble precursor for controlled thermal or chemical cyclization to yield functionalized succinimides used in advanced pharmacophores, directly benefiting from its superior solubility compared to pre-cyclized analogs [1].
Serves as a reliable, non-reactive spacer for attaching cyano-aryl groups to solid supports or resin beads. Its saturated backbone prevents the unwanted Michael additions seen with maleic anhydride derivatives [1].
The cyano group can be orthogonally converted into amidines or tetrazoles while the carboxylic acid is protected or anchored, making it a valuable building block for cardiovascular and antiparasitic drug candidates [2].
The saturated backbone ensures that the linker does not undergo unwanted cross-linking with biological nucleophiles, making it a highly stable choice for targeted delivery constructs requiring a cyano-aryl tag [3].